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Compound Name: (rac)-AG-205

Cat. No.: B1665634 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of AG-205, a widely used small molecule inhibitor, against alternative

methods for studying the function of Progesterone Receptor Membrane Component 1

(PGRMC1). Recent findings have highlighted significant off-target effects of AG-205,

necessitating a critical evaluation of its specificity and a cross-validation of results with other

techniques.

AG-205 was initially identified as a potent ligand and inhibitor of PGRMC1, a heme-binding

protein implicated in various cellular processes, including cholesterol metabolism, cell cycle

progression, and tumorigenesis.[1][2][3] Consequently, it has been utilized in numerous studies

to probe the physiological roles of PGRMC1. However, emerging evidence demonstrates that

AG-205 exerts effects that are independent of PGRMC1, complicating the interpretation of

experimental outcomes.[4][5]

This guide summarizes the key findings, compares data from AG-205 studies with those from

genetic methods like RNA interference (RNAi), and details the experimental protocols for a

comprehensive understanding.

Data Summary: AG-205 vs. PGRMC1/PGRMC2
Knockout
Recent studies have directly compared the effects of AG-205 treatment with the genetic

knockout of Pgrmc1 and its homolog Pgrmc2. These comparisons are crucial for dissecting the
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specific contributions of PGRMC1 from the off-target effects of AG-205.

Experimental
System

Method Key Finding Reference

Chinese Hamster

Ovary (CHO) Cells

AG-205 Treatment (10

µM)

Strong reduction in

galactosylceramide

(GalC) synthesis.

[5]

CHO Cells

Pgrmc1 and Pgrmc2

Knockout

(CRISPR/Cas9)

No significant change

in GalC synthesis

compared to wild type.

[5]

Human Renal Cancer

Cells (SMKT-R3)

AG-205 Treatment

(low µM

concentrations)

Strong inhibition of

sulfatide synthesis.
[5]

Human Endometrial

Cell Lines (T-HESC

and HEC-1A)

AG-205 Treatment

Significant increase in

the expression of

genes involved in

cholesterol

biosynthesis and

steroidogenesis.

[4]

Human Endometrial

Cell Lines (T-HESC

and HEC-1A)

siRNA-mediated

knockdown of

PGRMC1 or all

Membrane-Associated

Progesterone

Receptors (MAPRs)

No significant change

in the expression of

cholesterol and

steroidogenesis-

related genes. AG-

205's effect persisted

even with PGRMC1

knockdown.

[4]

Cancer Cell Lines

(Lung, Breast, Colon,

Prostate)

AG-205 Treatment

Inhibition of cell

viability and cell cycle

progression.[1][2]

[1][2]

A549 Lung Cancer

Cells

siRNA-mediated

knockdown of

PGRMC1

Not toxic to the cells,

in contrast to AG-205

treatment.

[1]
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Unraveling the Mechanisms: On-Target vs. Off-
Target Effects
The data strongly suggest that while AG-205 does bind to PGRMC1, many of its biological

effects are mediated through other pathways. This distinction is critical for the accurate

interpretation of research findings.

The Intended Target: PGRMC1 Signaling
AG-205 was developed as a tool to inhibit PGRMC1, which is thought to play a role in

stabilizing client proteins like the Epidermal Growth Factor Receptor (EGFR) and modulating

cellular signaling pathways that promote tumorigenesis.[1] The intended mechanism involves

AG-205 binding to PGRMC1, thereby disrupting its function and downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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